Home > Products > Bioactive Reagents P336 > (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid - 269396-60-3

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid

Catalog Number: EVT-1622903
CAS Number: 269396-60-3
Molecular Formula: C25H21F2NO4
Molecular Weight: 437.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid is a complex organic compound that serves as a derivative of an amino acid, specifically designed for applications in peptide synthesis. The compound features a fluorene moiety, which is an aromatic hydrocarbon, alongside several functional groups that enhance its reactivity and utility in chemical reactions.

Source

This compound is synthesized from various precursors and is available through multiple chemical suppliers, including VWR and PubChem, which provide extensive data on its properties and applications. The specific CAS number for this compound is 269396-60-3, indicating its unique identity in chemical databases.

Classification

The compound falls under the category of amino acid derivatives and is classified as a building block in organic synthesis, particularly in the field of medicinal chemistry and peptide synthesis.

Synthesis Analysis

Methods

The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid typically involves several steps:

  1. Protection of Functional Groups: The amino group is protected using the 9H-fluoren-9-ylmethoxycarbonyl (FMOC) group to prevent unwanted reactions during subsequent steps.
  2. Coupling Reactions: The protected amino acid is coupled with other amino acids or derivatives using coupling agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in a solvent like DMF (Dimethylformamide).
  3. Deprotection: After the coupling reaction, the FMOC group is removed to yield the final product.

Technical Details

The reaction conditions often require an inert atmosphere (e.g., argon), and purification is typically achieved through flash column chromatography to isolate the desired product from by-products. The final product is characterized by methods such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure

The molecular formula of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid is C25H21F2NO4. The structure includes:

  • A fluorene core providing aromatic stability.
  • A methoxycarbonyl group that acts as a protecting group for the amino functionality.
  • A difluorophenyl substituent that enhances the compound's biological activity.

Data

The compound has a melting point range of approximately 166–168 °C, indicating its solid state at room temperature .

Chemical Reactions Analysis

Reactions

As an amino acid derivative, (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid participates in various chemical reactions:

  1. Peptide Bond Formation: It can undergo amide bond formation with other amino acids to create peptides.
  2. Deprotection Reactions: The FMOC group can be removed under basic conditions to yield free amino acids for further reactions.

Technical Details

The specific conditions for these reactions can vary significantly based on the desired outcome and the reagents used. For example, deprotection often involves treatment with piperidine or similar bases to remove the FMOC group .

Mechanism of Action

Process

The mechanism of action for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid primarily revolves around its role in peptide synthesis:

  1. Activation: The protected amino acid forms an activated intermediate when coupled with another amino acid.
  2. Peptide Formation: This intermediate undergoes nucleophilic attack by another amino acid's carboxylic group, forming a peptide bond.

Data

This compound's effectiveness in peptide synthesis makes it valuable for creating complex biological molecules used in pharmaceuticals .

Physical and Chemical Properties Analysis

Physical Properties

The compound is characterized by its solid state at room temperature with notable stability under standard laboratory conditions. Its melting point indicates good thermal stability.

Chemical Properties

It exhibits typical reactivity associated with amino acids, such as:

  • Reactivity towards electrophiles due to the presence of an amine group.
  • Stability under neutral pH conditions but may hydrolyze under extreme acidic or basic conditions.

Relevant physical data includes:

  • Molecular Weight: 437.44 g/mol
  • Solubility: Generally soluble in organic solvents like DMF and DMSO .
Applications

Scientific Uses

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid is primarily utilized in:

  1. Peptide Synthesis: It serves as a building block for synthesizing various peptides that may have therapeutic applications.
  2. Medicinal Chemistry: Its structural features make it a candidate for drug development, particularly in designing inhibitors or modulators targeting specific biological pathways .
Synthetic Methodologies and Optimization

Fmoc-Protected Amino Acid Synthesis Strategies

The synthesis of Fmoc-protected amino acids represents a cornerstone in peptide chemistry, enabling precise backbone assembly while minimizing side reactions. For the target compound, the fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile, acid-stable protecting group for the α-amino functionality, offering orthogonality to acid-labile side-chain protectants. The most efficient route involves reacting the free amino group of 3-amino-4-(3,4-difluorophenyl)butanoic acid with Fmoc-OSu (9-fluorenylmethyl succinimidyl carbonate) in dichloromethane (DCM) containing a mild base like N-ethyl diisopropylamine (DIEA) [3] [9]. This method proceeds under ambient conditions (20°C) with yields exceeding 85% and negligible racemization (<0.5%), as confirmed by chiral HPLC analysis. Critical considerations include:

  • Solvent Selection: Anhydrous DCM minimizes hydrolysis of Fmoc-OSu while ensuring reagent solubility.
  • Stoichiometry: A slight excess of Fmoc-OSu (1.2 equiv) drives the reaction to completion within 2 hours.
  • Purification Challenges: The hydrophobic Fmoc group necessitates silica gel chromatography or recrystallization from ethanol/water mixtures to remove succinimide byproducts [9].

Alternative approaches include using Fmoc-Cl (Fmoc chloride) with vigorous stirring to prevent di-Fmoc byproduct formation, though this method shows lower yields (70–75%) in sterically congested substrates like β-amino acids [9]. A comparative analysis of Fmoc introduction methods is shown in Table 1.

Table 1: Performance of Fmoc-Protection Strategies for the Target Compound

ReagentSolventBaseTime (h)Yield (%)Racemization (%)
Fmoc-OSu (1.2 eq)Anhydrous DCMDIEA (3 eq)285–90<0.5
Fmoc-Cl (1.5 eq)THFNa₂CO₃ (2 eq)1.570–751.2
Fmoc₂O (2.0 eq)AcetonitrileDMAP (0.1 eq)4800.8

Key side reactions include Fmoc migration to side-chain amines (if present) and succinimide-mediated epimerization at the β-carbon under prolonged reaction times. Mitigation strategies involve maintaining reaction temperatures below 25°C and employing high-purity Fmoc-OSu [3] [9].

Stereoselective Construction of (R)-Configuration in Fluorinated Side Chains

Achieving high enantiomeric excess (ee) in the 3-amino-4-(3,4-difluorophenyl)butanoic acid precursor is paramount due to the configuration-dependent bioactivity of peptide therapeutics. Three principal strategies enable stereocontrol at the β-carbon:

  • Evans Chiral Auxiliary Approach: Condensation of 3,4-difluorophenylacetic acid with (4R)-4-benzyl-2-oxazolidinone yields a chiral imide. Diastereoselective enolization with n-Bu₂BOTf/DIEA at −78°C, followed by alkylation with tert-butyl bromoacetate, installs the acetic acid backbone with >98% de. Auxiliary removal with LiOOH/H₂O₂ then furnishes the (R)-3-amino acid [8].
  • Asymmetric Hydrogenation: Enantioselective reduction of the prochiral enol ester, Z-2-acetamido-3-(3,4-difluorophenyl)but-2-enoate, using Ru-(S)-BINAP catalyst (5 mol%) under 50 psi H₂ pressure achieves 96% ee. The acetamide group is subsequently hydrolyzed under acidic conditions [6].
  • Enzymatic Resolution: Treatment of the racemic N-acetyl amino acid with Penicillin G acylase selectively deacetylates the (R)-enantiomer. The resolved (R)-amine is then separated from the unreacted (S)-N-acetyl derivative via ion-exchange chromatography (85% yield, 99% ee) [9].

The 3,4-difluorophenyl moiety influences stereoselectivity through electronic perturbation of the prochiral center. Ortho-fluorine atoms increase the acidity of the β-proton, potentially accelerating racemization during synthesis. Kinetic studies reveal that electron-withdrawing fluorines stabilize enolate intermediates, necessitating cryogenic conditions (−40°C) during base-mediated steps to suppress epimerization [6] [10].

Table 2: Stereoselective Synthesis Methods for (R)-3-Amino-4-(3,4-difluorophenyl)butanoic Acid

MethodChiral Control ElementKey Conditionsee (%)Yield (%)
Evans Auxiliary(4R)-4-Benzyloxazolidinonen-Bu₂BOTf, −78°C>9882
Ru-BINAP Hydrogenation(S)-BINAP/Ru complex50 psi H₂, EtOH, 50°C9690
Enzymatic ResolutionPenicillin G acylasepH 7.0 buffer, 37°C9985

Solid-Phase vs. Solution-Phase Approaches for Peptide Backbone Integration

Integration of the target compound into peptide chains employs divergent methodologies, each with distinct advantages for fluorinated amino acid derivatives.

Solid-Phase Peptide Synthesis (SPPS):

  • Resin Selection: The 2-chlorotrityl chloride (2-CTC) resin (loading: 1.59 mmol/g) is optimal due to its reversible carboxylate binding via ester linkages. Loading efficiencies reach 95% when the amino acid is added with 2.0 equiv DIEA in DCM under inert atmosphere [3].
  • Fmoc Deprotection: Piperidine/DMF (20% v/v) removes Fmoc within 5 minutes without cleaving the resin ester bond.
  • Benefits: Suppresses solubility challenges posed by the hydrophobic difluorophenyl group and minimizes purification steps. Ideal for synthesizing short peptides (<15 residues) containing the target monomer [3] [9].

Solution-Phase Synthesis:

  • Preferred for large-scale production (kilogram quantities) due to lower solvent consumption.
  • Stepwise Coupling: The target compound’s carboxyl group is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv) and HOAt (1-hydroxy-7-azabenzotriazole) (1.1 equiv) in DMF. Subsequent coupling with the amine component occurs within 30 minutes at 0°C [9].
  • Purification: Silica chromatography or recrystallization from ethyl acetate/hexane isolates the peptide in >90% purity.

Table 3: Comparison of Backbone Integration Methods

ParameterSolid-Phase (2-CTC Resin)Solution-Phase (HATU/HOAt)
Scale Feasibility<100 mmol>1 mol
Typical Yield per Step85–92%88–95%
PurificationSimple filtration/washesChromatography/recrystallization
Solvent ConsumptionHigh (50 mL/g resin)Moderate (20 mL/g substrate)
Fluorophenyl HandlingExcellent (no precipitation)Good (requires cosolvents)

Hybrid Approaches: Initial SPPS for segment assembly, followed by solution-phase fragment condensation, balances efficiency with scalability [3] [9].

Challenges in Regioselective Functionalization of 3,4-Difluorophenyl Moieties

The 3,4-difluorophenyl group introduces regioselectivity challenges during precursor synthesis due to competitive electrophilic substitution pathways and fluorine-directed metalation effects. Key issues include:

  • Electrophilic Aromatic Substitution (EAS): Bromination with Br₂/FeBr₃ at 25°C yields a mixture of 2-bromo-4,5-difluoro (45%) and 5-bromo-1,2-difluoro (40%) isomers. The ortho-fluorine deactivates position 2, favoring position 5. Mitigation employs N-bromosuccinimide (NBS) in acetonitrile/H₂O at 80°C to enhance para-selectivity (75% 5-bromo isomer) [6] [10].
  • Directed ortho-Metalation (DoM): n-BuLi/TMEDA (−78°C) in THF selectively deprotonates the position ortho to both fluorines. Quenching with CO₂ followed by H₃O⁺ workup provides 2-carboxy-4,5-difluorophenylacetic acid, a precursor to the butanoic acid side chain (70% yield) .
  • Suzuki-Miyaura Coupling: The Ni-catalyzed cross-coupling of aryl carbamates with silylmagnesium reagents (e.g., PhMe₂SiMgCl) enables C–Si bond formation without affecting fluorine atoms. This strategy installs trimethylsilyl groups as masked functionalities for further elaboration .

Steric and Electronic Factors:

  • Ortho-Fluorine Effects: The proximal fluorine at C3 increases the carboxyl pKₐ by 0.5 units versus meta-fluorinated analogs, complicating aqueous workups.
  • Protecting Group Strategies: During peptide elongation, the difluorophenyl ring may require protection against nucleophilic aromatic substitution. SEM (2-(trimethylsilyl)ethoxymethyl) groups shield the ring during Mitsunobu reactions [8].

Comparative Analysis of Coupling Reagents for Carbamate Linkage Stability

The carbamate linkage (Fmoc-N) must remain intact during peptide coupling to prevent deletion sequences. Reagent selection critically impacts both coupling efficiency and epimerization risk. Performance metrics for common activators are summarized in Table 4.

Table 4: Coupling Reagent Performance for Carbamate Stability in Target Compound

ReagentAdditiveSolventTime (min)Yield (%)Racemization (%)Fmoc Cleavage (%)
DIC (1.5 eq)HOAt (1.5 eq)DMF45921.80
HATU (1.1 eq)DIEA (3 eq)DMF15980.50.3
EDCI (1.3 eq)HOBt (1.3 eq)DCM60852.50
TBTU (1.1 eq)NMM (2 eq)NMP20951.01.2

Critical Findings:

  • HATU/HOAt/DIEA: Maximizes coupling rate (15 min) and minimizes racemization (<0.5%) due to the formation of active 7-azabenzotriazole esters. However, trace DIEA may cause Fmoc cleavage (<0.5%), necessitating rigorous temperature control (0–5°C) [3] [9].
  • DIC/HOAt: Provides superior carbamate stability but slower kinetics. Ideal for sterically hindered couplings involving N-methylated residues adjacent to the target compound.
  • Side Reactions: Aspartimide formation occurs when coupling C-terminal to Asp residues (pH >8), exacerbated by the electron-withdrawing fluorophenyl group. Suppression requires 0.1 M HOAt or 2,6-lutidine as a base [8].

Reagent Selection Guidelines:

  • Standard Sequences: HATU/HOAt for rapid, high-yield couplings at unhindered sites.
  • Sterically Congested Sites: DIC/Cl-HOBt in NMP with extended reaction times (2–4 h).
  • Sensitive Substrates: PyAOP [(7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate] minimizes base-mediated degradation [9].

Table of Compound Names

Properties

CAS Number

269396-60-3

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid

IUPAC Name

(3R)-4-(3,4-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C25H21F2NO4

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C25H21F2NO4/c26-22-10-9-15(12-23(22)27)11-16(13-24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1

InChI Key

JMBTVCKRMLBMJH-MRXNPFEDSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)CC(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)F)F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.